2-Methoxy-1,3,4-thiadiazole hydrochloride
Overview
Description
The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization and condensation reactions . The ring opening of 4- (2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The tautomeric behavior occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature . 1,3,5-Thiadiazole has 3.25 D dipole moment, 42°C melting point, is sensitive to oxidation and reduction in alkali/acid media and shows no ultraviolet absorption maxima up to 220 nm .Physical And Chemical Properties Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Corrosion Inhibition
2-Methoxy-1,3,4-thiadiazole derivatives have been investigated for their potential as corrosion inhibitors. For instance, a study showed that 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole exhibited significant corrosion protection for mild steel in an acidic environment. The compound demonstrated a protection degree of approximately 98% under certain conditions, functioning as a mixed-kind inhibitor (Attou et al., 2020).
Antioxidant Properties
Research into the synthesis and characterization of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, revealed that certain compounds exhibited effective antioxidant activities. This was determined through various test methods such as DPPH, DMPD+, and ABTS+ scavenging activity assays (Gür et al., 2017).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For example, a series of these derivatives were synthesized and found to exhibit significant in vitro antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
properties
IUPAC Name |
2-methoxy-1,3,4-thiadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS.ClH/c1-6-3-5-4-2-7-3;/h2H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZKYPMSKEFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,3,4-thiadiazole hydrochloride | |
CAS RN |
1332529-61-9 | |
Record name | 1,3,4-Thiadiazole, 2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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